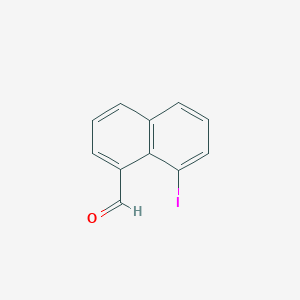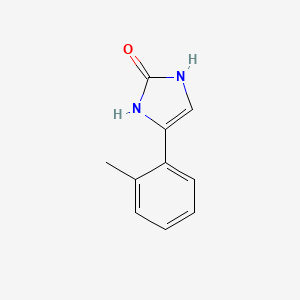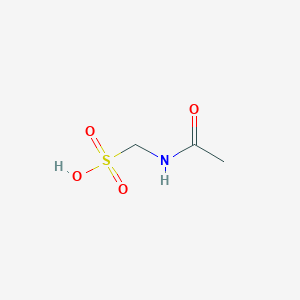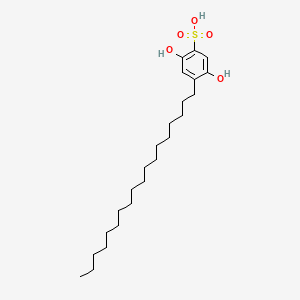
2,5-Dihydroxy-4-octadecylbenzenesulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dihydroxy-4-octadecylbenzenesulphonic acid is an organic compound with the molecular formula C24H42O5S. It is characterized by the presence of two hydroxyl groups and a sulfonic acid group attached to a benzene ring, along with a long octadecyl chain. This compound is known for its surfactant properties and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxy-4-octadecylbenzenesulphonic acid typically involves the sulfonation of 2,5-dihydroxy-4-octadecylbenzene. The reaction is carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled conditions to ensure the selective introduction of the sulfonic acid group.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the sulfonation reaction.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dihydroxy-4-octadecylbenzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The sulfonic acid group can be reduced to a sulfonate.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfonates and reduced aromatic compounds.
Substitution: Alkylated or aminated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2,5-Dihydroxy-4-octadecylbenzenesulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of membrane proteins and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Wirkmechanismus
The mechanism of action of 2,5-Dihydroxy-4-octadecylbenzenesulphonic acid is primarily based on its surfactant properties. The long octadecyl chain interacts with hydrophobic surfaces, while the sulfonic acid group interacts with hydrophilic environments. This dual interaction allows the compound to stabilize emulsions and disperse particles in various media.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dihydroxybenzenesulphonic acid: Lacks the long octadecyl chain, resulting in different surfactant properties.
4-Octadecylbenzenesulphonic acid: Lacks the hydroxyl groups, affecting its reactivity and applications.
2,5-Dihydroxy-4-hexadecylbenzenesulphonic acid: Similar structure but with a shorter alkyl chain, leading to different physical properties.
Uniqueness
2,5-Dihydroxy-4-octadecylbenzenesulphonic acid is unique due to the combination of its long alkyl chain and the presence of both hydroxyl and sulfonic acid groups. This unique structure imparts specific surfactant properties and reactivity, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
6596-77-6 |
|---|---|
Molekularformel |
C24H42O5S |
Molekulargewicht |
442.7 g/mol |
IUPAC-Name |
2,5-dihydroxy-4-octadecylbenzenesulfonic acid |
InChI |
InChI=1S/C24H42O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-23(26)24(20-22(21)25)30(27,28)29/h19-20,25-26H,2-18H2,1H3,(H,27,28,29) |
InChI-Schlüssel |
GMEWXTUITOHSIL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC1=CC(=C(C=C1O)S(=O)(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


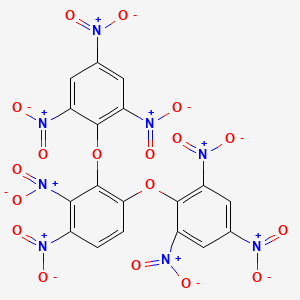


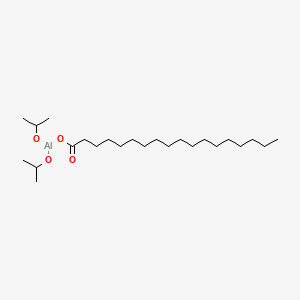
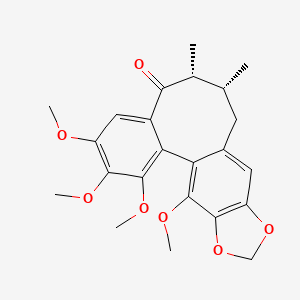

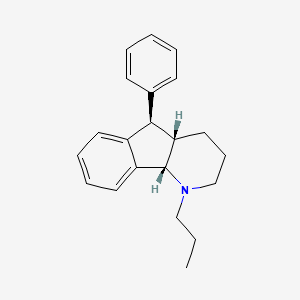
![5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13773498.png)
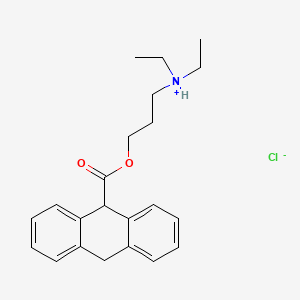

![N,N'-diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine](/img/structure/B13773514.png)
